molecular formula C21H20FN5O B2670696 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide CAS No. 1171681-16-5

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide

Cat. No.: B2670696
CAS No.: 1171681-16-5
M. Wt: 377.423
InChI Key: LAXOIPMSDFVZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-(4-Fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide is a synthetic small molecule based on a piperidine-carboxamide scaffold, designed for advanced chemical biology and oncology research. This compound is of significant interest in early-stage drug discovery, particularly in the development of targeted therapies. Its structural features are characteristic of molecules that exhibit activity against protein kinases, which are key regulators in disease processes such as cancer . Piperidine-carboxamide derivatives have been investigated as inhibitors of critical kinase targets, including c-Met and VEGFR-2, which play pivotal roles in cancer cell proliferation, survival, and metastasis . Compounds with this core structure have demonstrated potent inhibitory activity against cancer cell lines, including melanoma, non-small cell lung cancer (NSCLC), and colon cancer, with some derivatives showing growth inhibition percentages (GI%) ranging from 62% to 100% . Furthermore, the pyridazinone moiety is associated with a dual-function potential for both anticancer and antimicrobial activity, offering a valuable tool for researchers studying co-morbidities in immunocompromised models . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-pyridin-2-ylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-8-6-15(7-9-17)18-10-11-20(26-25-18)27-13-3-4-16(14-27)21(28)24-19-5-1-2-12-23-19/h1-2,5-12,16H,3-4,13-14H2,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXOIPMSDFVZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic synthesis

  • Step 1: Synthesis of 6-(4-fluorophenyl)pyridazine

      Reagents: 4-fluorobenzaldehyde, hydrazine hydrate, and a suitable catalyst.

      Conditions: Reflux in ethanol or another suitable solvent.

      Reaction: Formation of the pyridazine ring through cyclization.

  • Step 2: Synthesis of N-(pyridin-2-yl)piperidine-3-carboxamide

      Reagents: 2-pyridinecarboxylic acid, piperidine, and coupling agents like EDCI or DCC.

      Conditions: Room temperature to mild heating.

      Reaction: Amide bond formation.

  • Step 3: Coupling of the two intermediates

      Reagents: The synthesized 6-(4-fluorophenyl)pyridazine and N-(pyridin-2-yl)piperidine-3-carboxamide.

      Conditions: Use of a coupling agent and a base in an appropriate solvent.

      Reaction: Formation of the final compound through nucleophilic substitution.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The pyridazine ring and fluorophenyl group undergo oxidation under specific conditions:

Reagent/ConditionsReaction SiteProductKey ObservationsReferences
Potassium permanganate (KMnO₄)Pyridazine ringOxidized pyridazine derivativesForms hydroxylated intermediates
Hydrogen peroxide (H₂O₂)Aromatic C-F bondPartial defluorinationRequires catalytic acid/base
  • Mechanistic Insight : Oxidation of the pyridazine ring typically results in hydroxylation or ring-opening products, depending on reaction severity. The electron-withdrawing fluorine substituent on the phenyl group stabilizes intermediates during oxidation.

Reduction Reactions

The carboxamide and aromatic systems participate in reduction:

Reagent/ConditionsReaction SiteProductYield OptimizationReferences
Lithium aluminum hydride (LiAlH₄)Carboxamide groupSecondary amine derivativeHigh-temperature anhydrous
Sodium borohydride (NaBH₄)Pyridazine ringPartially reduced dihydropyridazineLimited to mild conditions
  • Notable Finding : LiAlH₄ reduces the carboxamide to a methyleneamine (–CH₂–NH–) while preserving the pyridin-2-yl group. NaBH₄ selectively reduces the pyridazine ring without affecting the fluorophenyl substituent.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at distinct sites:

Reagent/ConditionsReaction SiteProductSelectivity NotesReferences
Nucleophiles (e.g., NH₃, ROH)Pyridazine C-3 position3-Substituted pyridazine derivativesSteric hindrance from piperidine
Pd-catalyzed couplingFluorophenyl groupCross-coupled biaryl productsRequires dehalogenation
  • Key Data : Substitution at the pyridazine C-3 position is favored due to electron deficiency from the adjacent nitrogen . Fluorine on the phenyl group resists nucleophilic displacement but participates in Suzuki-Miyaura coupling under palladium catalysis .

Hydrolysis and Condensation

The carboxamide group undergoes hydrolysis and recondensation:

Reagent/ConditionsReactionProductApplicationReferences
HCl/H₂O (acidic hydrolysis)Carboxamide → Carboxylic acidPiperidine-3-carboxylic acidPrecursor for peptide coupling
EDC/DMAP (coupling reagent)Amide bond formationPeptide-linked derivativesUsed in prodrug synthesis
  • Spectral Evidence : Hydrolysis products are confirmed via IR (loss of amide I band at ~1650 cm⁻¹) and NMR (appearance of carboxylic proton at δ 12–13 ppm) .

Photochemical Reactions

UV-induced reactivity has been observed:

ConditionsReactionProductQuantum YieldReferences
UV light (254 nm)[4+2] CycloadditionFused bicyclic adductsDependent on solvent polarity
  • Mechanism : The pyridazine ring acts as a diene in Diels-Alder reactions under UV light, forming bridged structures with electron-deficient dienophiles .

Comparative Reactivity Table

Reaction TypeRate Constant (k, s⁻¹)Activation Energy (Eₐ, kJ/mol)Solvent Dependence
Pyridazine oxidation2.3 × 10⁻³45.6High in polar aprotic
Carboxamide reduction1.8 × 10⁻⁴72.3Low in ethers
Nucleophilic substitution4.1 × 10⁻⁵88.9Moderate in DMF

Data extrapolated from analogous pyridazine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. The pyridazine moiety is known for its ability to interact with various biological targets, making it a suitable candidate for developing anticancer agents. Research indicates that derivatives of pyridazine can inhibit tumor growth through multiple mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown efficacy against various cancer cell lines by modulating signaling pathways related to cell proliferation and survival .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. The presence of the piperidine and pyridazine rings may enhance its interaction with microbial enzymes or receptors, leading to inhibition of bacterial growth. Preliminary studies on related compounds have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial action .

Neurological Applications

Given the structural features of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide, there are implications for its use in treating neurological disorders. Compounds with similar scaffolds have been investigated for their neuroprotective effects and ability to penetrate the blood-brain barrier. This raises the possibility that this compound could be developed for conditions such as Alzheimer's disease or other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. The fluorophenyl group is believed to enhance lipophilicity, improving membrane permeability and bioavailability. Additionally, variations in substituents on the piperidine ring can significantly affect the binding affinity to biological targets. A detailed analysis of similar compounds has shown that modifications at specific positions can lead to increased potency and selectivity against target enzymes or receptors .

Binding Affinity Studies

Studies utilizing molecular docking techniques have suggested that this compound binds effectively to targets involved in cancer progression and microbial resistance mechanisms. For example, docking simulations indicate strong interactions with proteins associated with cell cycle regulation and apoptosis pathways .

Case Study 1: Anticancer Efficacy

In a recent study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their anticancer properties against human breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, suggesting that further optimization could yield potent anticancer agents .

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial properties of related pyridazine derivatives showed promising results against Methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, highlighting its potential as a new therapeutic agent in combating resistant bacterial strains .

Mechanism of Action

The mechanism of action of 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into binding sites, influencing pathways involved in inflammation, cell proliferation, or other biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below summarizes key structural differences and inferred properties of the target compound relative to analogs identified in the evidence:

Compound Name/ID Core Structure Substituents/Modifications Potential Implications Reference
Target Compound Pyridazine + piperidine 6-(4-fluorophenyl); N-(pyridin-2-yl)carboxamide Enhanced lipophilicity (fluorine); H-bonding (pyridine amide) -
BPN-15606 (Compound 1) Pyridazine + pyridine 4-methyl; N-(1-(4-fluorophenyl)ethyl)amine γ-Secretase modulation; improved blood-brain barrier penetration
1-(6-Chloropyridazin-3-yl)-N-(pyrrolylmethyl)piperidine-3-carboxamide Pyridazine + piperidine 6-chloro; N-(pyrrole methyl)carboxamide Reduced metabolic stability (Cl vs. F); altered steric bulk
N-([1,1’-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-3-carboxamide Piperidine + biphenyl Biphenyl; hydroxypyridinylmethyl Increased steric hindrance; potential solubility challenges
Key Observations:

Fluorine vs. Chlorine Substituents : The 4-fluorophenyl group in the target compound may confer greater metabolic stability and lipophilicity compared to the chlorinated analog in , where chlorine’s larger atomic size could increase susceptibility to oxidative metabolism .

Amide Group Variations : The pyridin-2-yl carboxamide in the target compound likely enhances hydrogen-bonding interactions compared to the pyrrole-methyl group in or the biphenyl group in . This could improve target binding affinity in enzyme inhibition .

γ-Secretase Modulator Analogues : BPN-15606 () shares a pyridazine core and fluorinated aryl group but differs in the amine substituent. The target compound’s pyridin-2-yl group may reduce off-target effects compared to BPN-15606’s phenethylamine moiety, which is associated with γ-secretase modulation .

Inferred Pharmacological Properties

While direct activity data for the target compound are unavailable, insights can be drawn from analogs:

  • Fluorine-Containing Analogues : The 4-fluorophenyl group may enhance binding to hydrophobic enzyme pockets, as seen in BPN-15606’s potent γ-secretase modulation .
  • Pyridine vs.

Biological Activity

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide, a compound with notable structural features, has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the synthesis, biological mechanisms, and therapeutic implications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H22FN5OC_{22}H_{22}FN_{5}O with a molecular weight of approximately 391.4 g/mol. Its structure features a pyridazine ring, a piperidine moiety, and a fluorophenyl substituent, which may influence its biological activity through specific interactions with biological targets.

PropertyValue
Molecular FormulaC22H22FN5O
Molecular Weight391.4 g/mol
Structural FeaturesPyridazine, Piperidine, Fluorophenyl

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of the pyridazine intermediate.
  • Introduction of the fluorophenyl group.
  • Formation of the piperidine carboxamide moiety.

Reagents such as halogenated compounds and amines are commonly used in these reactions, with optimization strategies focusing on yield and purity enhancement .

The biological activity of the compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The binding affinity to these targets can modulate their activity, influencing various cellular processes such as signal transduction and metabolic regulation .

Potential Targets:

  • Monoamine Oxidase (MAO) : Some studies indicate that related compounds exhibit potent inhibitory effects on MAO-A and MAO-B, suggesting a potential role in treating neurodegenerative disorders .

Biological Activity

Research has highlighted several biological activities associated with this compound:

  • Inhibition of Enzymatic Activity :
    • Compounds similar to this one have been shown to inhibit MAO-B with IC50 values as low as 0.013 µM, indicating strong potential for neuroprotective applications .
    • Selectivity for MAO-B over MAO-A was noted, which is advantageous in reducing side effects associated with broader inhibition.
  • Cytotoxicity Studies :
    • Cytotoxic effects were evaluated using L929 fibroblast cells. In comparative studies, derivatives exhibited varying levels of cytotoxicity; for example, some showed significant cell death at higher concentrations while others demonstrated minimal toxicity .

Case Studies

A case study involving derivatives of this compound demonstrated its effectiveness as a selective MAO-B inhibitor. For instance:

  • T6 , a derivative, displayed an IC50 value of 0.013 µM against MAO-B and was less toxic to healthy cells compared to other tested compounds . This suggests that structural modifications can enhance therapeutic profiles.

Research Applications

The compound's unique structure positions it as a candidate for various applications:

  • Drug Development : Its potential as a therapeutic agent for conditions like Alzheimer's disease is being explored due to its selective inhibition properties.
  • Biochemical Probes : Its interactions with biological molecules make it suitable for use as a biochemical probe in research settings .

Q & A

Q. What are the established synthetic routes for 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(pyridin-2-yl)piperidine-3-carboxamide?

The compound is typically synthesized via multi-step reactions involving piperidine and pyridazine precursors. For example, a European patent (EP 4 374 877 A2) describes a method using (S)-piperidine-2-carboxylic acid methyl ester hydrochloride and fluorinated benzaldehyde derivatives. Key steps include condensation, cyclization, and coupling reactions under controlled conditions (e.g., anhydrous solvents, palladium catalysts). The final product is purified via column chromatography and verified using HPLC (≥98% purity) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H/13C NMR confirms structural integrity, with specific attention to fluorophenyl (δ 7.2–7.8 ppm) and pyridazine (δ 8.1–8.9 ppm) proton environments.
  • High-Performance Liquid Chromatography (HPLC): Used to assess purity (≥98% threshold), as noted in synthesis protocols for structurally related carboxamides .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ ion matching theoretical mass).

Advanced Research Questions

Q. How can synthetic yield be optimized for this compound?

Yield optimization requires:

  • Reagent Ratios: Stoichiometric adjustments of pyridazine and piperidine precursors to minimize side reactions.
  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(PPh3)4) enhance coupling efficiency in fluorophenyl-pyridazine bond formation .
  • Temperature Control: Maintaining reactions at 60–80°C prevents thermal degradation of intermediates.
  • Purification: Gradient elution in column chromatography isolates the target compound from byproducts (e.g., unreacted fluorophenyl derivatives) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., IC50 variability) may arise from:

  • Purity Differences: HPLC verification ensures ≥98% purity, as impurities (e.g., unreacted intermediates) can skew assay results .
  • Assay Conditions: Standardizing cell lines (e.g., HEK293 vs. CHO) and incubation times reduces variability.
  • Structural Analog Interference: Compare data with structurally similar compounds (e.g., 1-(4-fluorophenyl)-N-(4-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide) to identify substituent-specific effects .

Q. What structure-activity relationship (SAR) insights exist for modifying substituents on this compound?

  • Fluorophenyl Group: Substitution at the 4-position enhances target binding affinity (e.g., kinase inhibition) due to electron-withdrawing effects .
  • Pyridin-2-yl Motif: Replacing this with bulkier groups (e.g., 4-methylpyridinyl) reduces solubility but may improve metabolic stability .
  • Piperidine Ring: Methylation at the 3-position (as in pharmacopeial standards) alters conformational flexibility, impacting receptor selectivity .

Methodological Considerations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

  • Flow Chemistry: Continuous reactors improve heat/mass transfer for pyridazine-piperidine coupling steps.
  • Crystallization: Recrystallization in ethanol/water mixtures enhances purity (>99%) at scale .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic profiles?

  • Docking Studies: Predict binding modes to targets (e.g., kinase domains) using software like AutoDock Vina.
  • ADMET Prediction: Tools like SwissADME estimate logP, permeability, and cytochrome P450 interactions to prioritize derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.